(S)-2-((Methoxycarbonyl)amino)pent-4-enoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

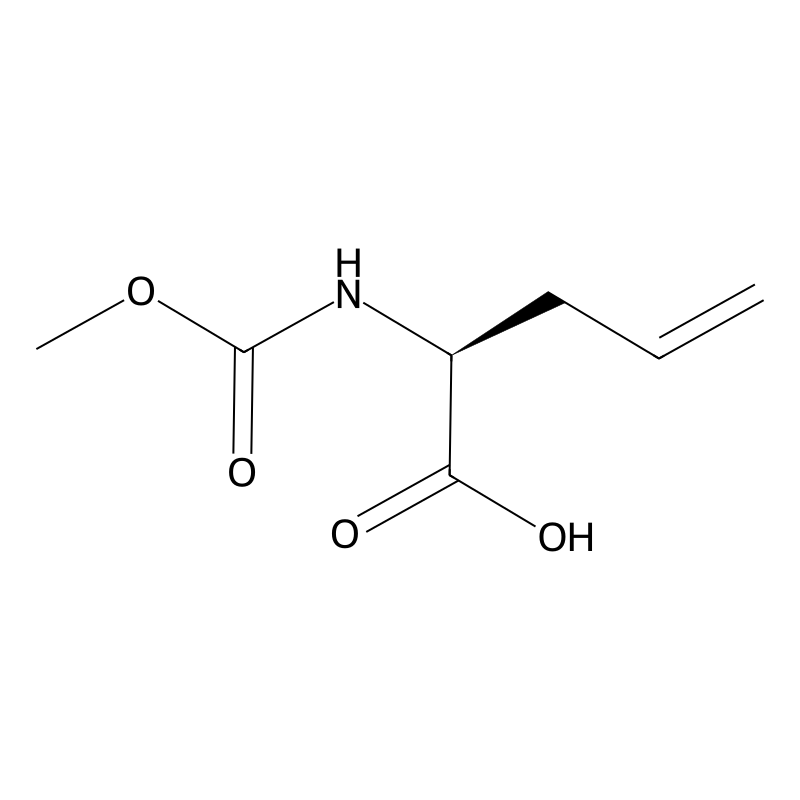

(S)-2-((Methoxycarbonyl)amino)pent-4-enoic acid is a chiral α-amino acid derivative characterized by its unique structure, which includes a methoxycarbonyl group and a pent-4-enoic acid backbone. This compound is significant in organic synthesis and medicinal chemistry due to its potential applications in drug development and biological research. Its structural formula can be represented as follows:

The presence of both an amino group and a carboxylic acid group makes it a versatile building block for synthesizing various biologically active compounds.

- Peptide Formation: It can react with other amino acids to form peptides through condensation reactions, facilitated by coupling agents.

- Decarboxylation: Under certain conditions, it may undergo decarboxylation, leading to the formation of corresponding amines.

- Esterification: The carboxylic acid moiety can react with alcohols to form esters, which are useful in various applications.

- Reduction: The carbon-carbon double bond may undergo hydrogenation or reduction, converting it into a saturated compound.

These reactions are crucial for the modification of the compound to enhance its biological activity or to create derivatives with novel properties.

(S)-2-((Methoxycarbonyl)amino)pent-4-enoic acid exhibits several biological activities that make it of interest in pharmacology:

- Antioxidant Properties: Compounds with similar structures have shown antioxidant activity, which can protect cells from oxidative stress .

- Antimicrobial Activity: Some derivatives have been evaluated for their ability to inhibit microbial growth, making them potential candidates for antibiotic development .

- Enzyme Inhibition: It may act as an inhibitor for specific enzymes, influencing metabolic pathways relevant to disease states .

The synthesis of (S)-2-((Methoxycarbonyl)amino)pent-4-enoic acid can be achieved through various methods:

- Starting from L-Alanine: A common approach involves the reaction of L-alanine with methoxycarbonyl chloride in the presence of a base, followed by further functionalization to introduce the pent-4-enoic moiety.

- Using Michael Addition: The compound can also be synthesized via a Michael addition reaction between suitable Michael donors and acceptors, allowing for the construction of the pentene framework.

- Enzymatic Synthesis: Enzymatic methods using specific aminotransferases may provide a more environmentally friendly route to synthesize this compound with high specificity and yield.

(S)-2-((Methoxycarbonyl)amino)pent-4-enoic acid has various applications:

- Pharmaceutical Development: It serves as a precursor in the synthesis of bioactive peptides and other pharmaceuticals.

- Research Tool: Its unique structure allows it to be used as a probe in biochemical assays to study enzyme activity or metabolic pathways.

- Agricultural Chemistry: Potential applications include the development of agrochemicals that target specific pests or diseases due to its biological activity.

Studies exploring the interactions of (S)-2-((Methoxycarbonyl)amino)pent-4-enoic acid with biological macromolecules are essential for understanding its mechanism of action:

- Receptor Binding Studies: Investigating how this compound binds to specific receptors can elucidate its pharmacological effects.

- In Vitro Metabolism: Understanding how this compound is metabolized in biological systems helps predict its efficacy and safety profile.

- Structure-Activity Relationship Analysis: Analyzing how structural modifications affect biological activity can guide future drug design efforts .

Several compounds share structural similarities with (S)-2-((Methoxycarbonyl)amino)pent-4-enoic acid, each exhibiting unique properties:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| L-Alanine | Simple α-amino acid | Fundamental role in protein synthesis |

| (S)-2-Amino-3-methylbutanoic acid | Additional methyl group | Neurotransmitter precursor |

| (S)-2-Amino-4-methylpentanoic acid | Longer carbon chain | Potential neuroprotective effects |

These compounds illustrate the diversity within amino acids and their derivatives, highlighting the unique aspects of (S)-2-((Methoxycarbonyl)amino)pent-4-enoic acid in terms of structure and potential applications in drug discovery and development.